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molecular formula C8H5ClN2S2 B8805386 7-Chlorothieno[3,2-b]pyridine-2-carbothioamide CAS No. 387819-23-0

7-Chlorothieno[3,2-b]pyridine-2-carbothioamide

Cat. No. B8805386
M. Wt: 228.7 g/mol
InChI Key: VPWFVTSSSJVAIB-UHFFFAOYSA-N
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Patent
US06995171B2

Procedure details

To a solution of 7-Chloro-thieno[3,2-b]pyridine-2-carbothioic acid methoxymethyl-amide (93.9 g, 344 mmol) and 900 mL THF was added 1 N HCl (344 mL, 344 mmol). The reaction mixture was heated to reflux for seventy-two hours. The reaction mixture was cooled to 0° C., and 300 mL of concentrated NH4OH was added and stirred. The THF was removed under reduced pressure and the residue was suspended in ethyl acetate and stirred. The precipitate was filtered, washed with ethyl acetate and dried to give 7-chloro-thieno[3,2-b]pyridine-2-carbothioic acid amide (66.7 g) in 85% yield. C8H5ClN2S2: APCI m/z: 228.9/230.9 (MH+); 1H NMR (d6-DMSO): δ 10.24 (s, 1H), 9.94 (s, 1H), 8.65 (d, 1H, J=5.0 Hz), 8.19 (s, 1H), 7.62 (d, 1H, J=5.0 Hz) ppm.
Name
7-Chloro-thieno[3,2-b]pyridine-2-carbothioic acid methoxymethyl-amide
Quantity
93.9 g
Type
reactant
Reaction Step One
Name
Quantity
344 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[NH:4][C:5]([C:7]1[S:15][C:14]2[C:9](=[N:10][CH:11]=[CH:12][C:13]=2[Cl:16])[CH:8]=1)=[S:6].Cl.[NH4+].[OH-]>C1COCC1>[Cl:16][C:13]1[CH:12]=[CH:11][N:10]=[C:9]2[CH:8]=[C:7]([C:5](=[S:6])[NH2:4])[S:15][C:14]=12 |f:2.3|

Inputs

Step One
Name
7-Chloro-thieno[3,2-b]pyridine-2-carbothioic acid methoxymethyl-amide
Quantity
93.9 g
Type
reactant
Smiles
COCNC(=S)C1=CC2=NC=CC(=C2S1)Cl
Name
Quantity
344 mL
Type
reactant
Smiles
Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for seventy-two hours
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 66.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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